7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
The compound 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetically designed chemical entity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step processes. The initial steps often include the preparation of intermediate compounds through various organic reactions such as alkylation, nucleophilic substitution, and cyclization. For example:
Alkylation Reaction: : Introduction of the benzo[d]oxazol-2-ylthio group into a suitable precursor.
Nucleophilic Substitution: : Attachment of the piperidin-1-yl group to a purine nucleus.
Cyclization: : Formation of the purine-2,6-dione core structure under controlled conditions.
Industrial Production Methods
Industrial production methods of this compound may involve large-scale reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Techniques like column chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, altering its functional groups and potentially enhancing its biological activity.
Reduction: : Reduction reactions might target the purine ring or the benzo[d]oxazol-2-ylthio group, modifying the compound’s electronic properties.
Substitution: : The compound can undergo various substitution reactions, particularly nucleophilic substitutions, given the presence of electronegative groups.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions are commonly used. Typical conditions include:
Temperature: : Ranges from -20°C to 100°C.
Solvent: : Organic solvents like dichloromethane, methanol, or acetonitrile.
Major Products
The major products of these reactions often include structurally modified derivatives of the original compound, which may exhibit different physicochemical and biological properties.
Scientific Research Applications
Chemistry: : Utilized as a precursor or intermediate in synthetic organic chemistry.
Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific biological pathways involved in diseases.
Industry: : Used in the development of novel materials or chemical processes.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: : It can interact with enzyme active sites or receptor binding sites, influencing their activity.
Pathways Involved: : It may modulate signal transduction pathways, such as kinase pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(morpholin-1-yl)-1H-purine-2,6(3H,7H)-dione
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Uniqueness
The piperidin-1-yl group in 7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione provides unique steric and electronic properties, potentially leading to enhanced biological activity compared to similar compounds with different substituents.
This detailed exploration should provide a comprehensive understanding of the compound’s significance, from synthesis to applications.
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-14(13-32-22-23-15-8-4-5-9-16(15)31-22)12-28-17-18(26(2)21(30)25-19(17)29)24-20(28)27-10-6-3-7-11-27/h4-5,8-9,14H,3,6-7,10-13H2,1-2H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBKYXOEUGRDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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